4-(2-Aminoethyl)morpholin-3-one hydrochloride
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Overview
Description
4-(2-Aminoethyl)morpholin-3-one hydrochloride is a chemical compound with the molecular formula C6H13ClN2O2 and a molecular weight of 180.63 g/mol . It is a derivative of morpholine, featuring both amine and ether functional groups. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-(2-Aminoethyl)morpholin-3-one hydrochloride typically involves the reaction of morpholine derivatives with ethylene oxide or similar reagents under controlled conditions . Industrial production methods may include the use of concentrated sulfuric acid for dehydration reactions, followed by purification steps to obtain the desired product .
Chemical Reactions Analysis
4-(2-Aminoethyl)morpholin-3-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
4-(2-Aminoethyl)morpholin-3-one hydrochloride is widely used in scientific research, including:
Mechanism of Action
The mechanism of action of 4-(2-Aminoethyl)morpholin-3-one hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a lysosome-targeting group, facilitating the delivery of therapeutic agents to lysosomes within cells . This targeting capability is crucial for the development of targeted drug delivery systems and imaging agents.
Comparison with Similar Compounds
4-(2-Aminoethyl)morpholin-3-one hydrochloride can be compared with other similar compounds, such as:
4-(2-Aminoethyl)morpholine: This compound lacks the ketone group present in this compound, resulting in different chemical properties and applications.
4-(2-Hydroxyethyl)morpholine: The presence of a hydroxyl group instead of an amino group leads to variations in reactivity and usage.
1-(2-Aminoethyl)piperazine: This compound features a piperazine ring instead of a morpholine ring, affecting its chemical behavior and applications.
This compound stands out due to its unique combination of functional groups, making it a versatile compound in various scientific and industrial applications.
Properties
IUPAC Name |
4-(2-aminoethyl)morpholin-3-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2.ClH/c7-1-2-8-3-4-10-5-6(8)9;/h1-5,7H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZIMNEZCEAGZNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(=O)N1CCN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1909325-95-6 |
Source
|
Record name | 4-(2-aminoethyl)morpholin-3-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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